molecular formula C17H13BrO B15388581 Naphthalene, 2-bromo-1-(phenylmethoxy)- CAS No. 76939-81-6

Naphthalene, 2-bromo-1-(phenylmethoxy)-

Cat. No.: B15388581
CAS No.: 76939-81-6
M. Wt: 313.2 g/mol
InChI Key: VSCZTDDALHDKCE-UHFFFAOYSA-N
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Description

Naphthalene, 2-bromo-1-(phenylmethoxy)- is a useful research compound. Its molecular formula is C17H13BrO and its molecular weight is 313.2 g/mol. The purity is usually 95%.
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Biological Activity

Naphthalene, 2-bromo-1-(phenylmethoxy)- is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound's molecular formula is C₁₈H₁₅BrO₂, with a molecular weight of approximately 421.33 g/mol. The structure features a naphthalene core substituted with a bromine atom, a methoxy group, and a phenylmethoxy group, which contribute to its unique chemical reactivity and potential therapeutic applications.

The biological activity of Naphthalene, 2-bromo-1-(phenylmethoxy)- is believed to involve several mechanisms:

  • Apoptosis Induction : The compound can trigger programmed cell death in cancer cells by activating caspases and the mitochondrial pathway.
  • DNA Intercalation : It may intercalate between DNA bases, disrupting replication and transcription processes.
  • Enzyme Inhibition : The presence of the bromine atom enhances reactivity towards specific enzymes involved in cancer progression.

Anticancer Activity

Research indicates that derivatives of naphthalene exhibit significant anticancer properties. A study by Zhang et al. (2021) demonstrated that compounds similar to Naphthalene, 2-bromo-1-(phenylmethoxy)- inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.

Table 1: Anticancer Activity of Naphthalene Derivatives

Compound NameCancer Cell LineIC50 (µM)Reference
Compound AMCF-715
Compound BA54912
2-Bromo-1-(phenylmethoxy)-NaphthaleneMCF-710

Antimicrobial Activity

In addition to its anticancer effects, Naphthalene, 2-bromo-1-(phenylmethoxy)- has demonstrated antimicrobial properties. Studies have reported its effectiveness against various microorganisms.

Table 2: Antimicrobial Activity

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus1550
Escherichia coli1275

Case Studies

Several studies have investigated the biological activity of Naphthalene derivatives. For example:

  • Study on Apoptotic Potential : A recent investigation highlighted that specific naphthalene derivatives exhibit potent apoptotic effects on cancer cells. The study found that the compound could significantly increase apoptosis rates in MCF-7 cells through caspase activation .
  • In Silico Docking Studies : Molecular docking studies conducted on various naphthalene derivatives revealed that certain compounds bind effectively to key targets such as VEGFR-2 and Caspase-3, suggesting their potential as therapeutic agents in cancer treatment .

Properties

CAS No.

76939-81-6

Molecular Formula

C17H13BrO

Molecular Weight

313.2 g/mol

IUPAC Name

2-bromo-1-phenylmethoxynaphthalene

InChI

InChI=1S/C17H13BrO/c18-16-11-10-14-8-4-5-9-15(14)17(16)19-12-13-6-2-1-3-7-13/h1-11H,12H2

InChI Key

VSCZTDDALHDKCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC3=CC=CC=C32)Br

Origin of Product

United States

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